molecular formula C17H14ClN3O3 B11279974 N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11279974
M. Wt: 343.8 g/mol
InChI Key: VCQHWXBFUKMAKE-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated phenyl group, a furan ring, and a dihydropyridazinone moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of a methylphenyl compound, followed by the introduction of a furan ring through a cyclization reaction. The final step involves the formation of the dihydropyridazinone ring under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dihydropyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-N-(3-METHYLPHENYL)BENZAMIDE
  • 3-CHLORO-N-(4-METHYLPHENYL)BENZAMIDE
  • 2-CHLORO-3-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE stands out due to its unique combination of a chlorinated phenyl group, a furan ring, and a dihydropyridazinone moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in similar compounds.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-11-12(18)4-2-5-13(11)19-16(22)10-21-17(23)8-7-14(20-21)15-6-3-9-24-15/h2-9H,10H2,1H3,(H,19,22)

InChI Key

VCQHWXBFUKMAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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